![molecular formula C8H8Br2 B2902060 1,5-Dibromo-2,3-dimethylbenzene CAS No. 51209-82-6](/img/structure/B2902060.png)
1,5-Dibromo-2,3-dimethylbenzene
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Overview
Description
“1,5-Dibromo-2,3-dimethylbenzene” is a type of organic compound. It’s a derivative of benzene, where two bromine atoms are substituted at the 1st and 5th positions, and two methyl groups are substituted at the 2nd and 3rd positions .
Molecular Structure Analysis
The molecular structure of “1,5-Dibromo-2,3-dimethylbenzene” consists of a benzene ring with two bromine atoms and two methyl groups attached. The bromine atoms are located at the 1st and 5th positions, and the methyl groups are at the 2nd and 3rd positions .
Scientific Research Applications
Synthesis of Porphyrin Dimers
3,5-Dibromo-o-xylene: is utilized in the synthesis of porphyrin dimers. These dimers are coupled with spacers based on α,α’-dibromo-o-xylene and exhibit unique photophysical properties. They are characterized by their fluorescence quantum yield and singlet oxygen quantum yields, which are significant in the study of photoactive compounds .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, 1,5-Dibromo-2,3-dimethylbenzene plays a crucial role. It’s used in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries, where precision and reactivity are paramount .
Pharmaceutical Research
In pharmaceutical research, 3,5-Dibromo-o-xylene derivatives are explored for their potential as inhibitors of certain enzymes or receptors. This compound’s derivatives can be tailored to interact with biological targets, aiding in the development of new medications .
Material Science
This compound is also significant in material science, where it can be used to create new polymeric materials. Its bromine atoms make it a versatile building block for polymers with specific properties like flame retardance or chemical resistance .
Photodynamic Therapy
The porphyrin dimers synthesized using 3,5-Dibromo-o-xylene are investigated for their application in photodynamic therapy. This is a treatment that uses light-sensitive compounds to generate reactive oxygen species to kill cancer cells .
Analytical Chemistry
In analytical chemistry, 1,5-Dibromo-2,3-dimethylbenzene is used as a standard or reference compound in various spectroscopic analyses, including NMR, UV-vis spectroscopy, and mass spectrometry. Its well-defined structure and properties make it an ideal candidate for calibration and method development .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to affect the respiratory system .
Mode of Action
It is known to be involved in the synthesis of porphyrin dimers . Porphyrins are key compounds in nature due to their role in hemoglobin, myoglobin, chlorophyll, and cytochromes .
Biochemical Pathways
3,5-Dibromo-o-xylene is used as a spacer in the synthesis of porphyrin dimers . These dimers have unique optical and electrochemical properties, high thermal stability, and advanced chemistry, making them applicable in various fields of medicine and techniques .
Pharmacokinetics
Its physical properties such as its solid form and density of 196 g/mL at 25 °C (lit) may influence its bioavailability.
Result of Action
The result of the action of 3,5-Dibromo-o-xylene is the formation of porphyrin dimers . These dimers have been found to exhibit high inhibition against HEK293T cells in the absence of light .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-o-xylene. For instance, the presence of water in the bromination process of o-xylene (used to produce 3,5-Dibromo-o-xylene) can affect the direction and mechanism of bromination .
properties
IUPAC Name |
1,5-dibromo-2,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOWYDXIKBTQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2,3-dimethylbenzene |
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